molecular formula C12H22O11 B1673742 Kojibiose CAS No. 2140-29-6

Kojibiose

Cat. No. B1673742
CAS RN: 2140-29-6
M. Wt: 342.3 g/mol
InChI Key: PZDOWFGHCNHPQD-OQPGPFOOSA-N
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Description

Kojibiose is a disaccharide, a product of the caramelization of glucose . It is also present in honey (approx. 3%). Kojibiose has a mild sweet taste, but low calorie count. In combination with its prebiotic properties, kojibiose could function as a sugar substitute .


Synthesis Analysis

Kojibiose can be synthesized from readily available and low-cost substrates such as sucrose and lactose . This biotechnological process is based on the dextransucrase-catalysed initial synthesis of a galactosyl-derivative of kojibiose . Another approach involves the use of Bifidobacterium adolescentis sucrose phosphorylase variants .


Molecular Structure Analysis

The molecular formula of Kojibiose is C12H22O11 . The IUPAC name is (2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal .


Chemical Reactions Analysis

Kojibiose is believed to have most probably 1,2-α-glucosidic linkage . Acid hydrolysis gave glucose as the only product detectable by paper chromatography .


Physical And Chemical Properties Analysis

Kojibiose has a molecular weight of 342.30 g/mol . It is a glycosylglucose .

Scientific Research Applications

Archaeal Kojibiose Utilization

A unique gene cluster responsible for kojibiose utilization was identified in Pyrococcus sp. strain ST04, highlighting a novel pathway for disaccharide utilization via phosphorolysis in hyperthermophilic archaea. This pathway involves the conversion of kojibiose into glucose-6-phosphate, a substrate of the glycolytic pathway, with implications for understanding carbohydrate metabolism in extreme environments (Jong‐Hyun Jung et al., 2014).

Oral Microbiota and Kojibiose

Research on the effects of kojibiose on oral microbiota found it to be less metabolizable than sucrose and trehalose, suggesting low cariogenic properties. Kojibiose closely maintains the salivary microbiome composition, indicating its potential as a dental-friendly sugar substitute (Stanley O. Onyango et al., 2020).

Kojibiose Synthesis and Applications

Studies have explored the synthesis of kojibiose using recombinant enzymes from Bifidobacterium adolescentis expressed in Bacillus subtilis, demonstrating a scalable process for producing kojibiose. This research opens avenues for the large-scale preparation of kojibiose for its prebiotic and medicinal applications (Miaomiao Wang et al., 2018).

Safety And Hazards

The safety data sheet for Kojibiose can be found on the website of FUJIFILM Wako Pure Chemical Corporation .

Future Directions

Kojibiose has potential for a wide range of applications in the food and medicine fields . It is being examined as a potential prebiotic and alternative sweetener for a variety of foods . Researchers are currently examining, in collaboration with the food industry, how to market this amazing discovery .

properties

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDOWFGHCNHPQD-OQPGPFOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943954
Record name 2-O-alpha-D-Glucopyranosyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kojibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Kojibiose

CAS RN

2140-29-6
Record name Kojibiose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kojibiose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-alpha-D-Glucopyranosyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KOJIBIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kojibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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